2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol
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Overview
Description
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including materials science, pharmaceuticals, and industrial chemistry. This compound, in particular, is notable for its potential use as a UV absorber, which makes it valuable in the production of plastics, coatings, and other materials that require protection from UV radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol typically involves the following steps:
N-Arylation of Benzotriazole: The triazole ring is introduced via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole.
Functional Group Transformations: Subsequent steps involve hydrogenation, Sandmeyer iodination, and Grignard carboxylation to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as:
Batch Processing: Utilizing large-scale reactors to perform the N-arylation and subsequent transformations.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation and other electrophilic substitutions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol has several scientific research applications:
Chemistry: Used as a UV absorber in the synthesis of polymers and coatings to protect materials from UV degradation.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit bacterial growth.
Industry: Utilized in the production of plastics, rubber, and other materials that require UV protection.
Mechanism of Action
The mechanism of action of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol involves its ability to absorb UV radiation. The benzotriazole moiety acts as a chromophore, absorbing UV light and dissipating the energy as heat, thereby protecting the underlying material from UV-induced damage . Additionally, its antimicrobial activity is attributed to its ability to interact with bacterial cell membranes and disrupt their integrity .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol: Similar in structure but with tert-butyl groups instead of pentyl groups.
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol: Contains a nitro group and a methyl group, offering different chemical properties.
Uniqueness
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol is unique due to its specific alkyl substitution, which enhances its solubility and compatibility with various polymers and materials. This makes it particularly effective as a UV absorber in a wide range of applications .
Properties
Molecular Formula |
C22H29N3O |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)-4,6-dipentylphenol |
InChI |
InChI=1S/C22H29N3O/c1-3-5-7-11-17-15-18(12-8-6-4-2)22(26)21(16-17)25-23-19-13-9-10-14-20(19)24-25/h9-10,13-16,26H,3-8,11-12H2,1-2H3 |
InChI Key |
CYCYSJGJOIJFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CCCCC |
Origin of Product |
United States |
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